N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide
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Overview
Description
The compound “N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide” is an organic compound . It contains several functional groups, including a sulfonamide, a benzyl group, and a bicyclic heptane structure .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a bicyclic heptane structure, a benzyl group attached to a sulfonamide, and a fluorobenzene . The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography.Chemical Reactions Analysis
The compound likely undergoes reactions typical of its functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution, and the sulfonamide could participate in acid-base reactions .Properties
IUPAC Name |
N-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFNO4S/c1-15(2)23-12-11-22(3,30-23)21(13-23)29-20-6-4-5-19(24)18(20)14-26-31(27,28)17-9-7-16(25)8-10-17/h4-10,15,21,26H,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDFPMJEAUJJQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNS(=O)(=O)C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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